N-(4-butylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
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Description
N-(4-butylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.423. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
The synthesis of novel derivatives similar in structure to N-(4-butylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has been explored for biological applications, notably for their anticonvulsant properties. A study by Ibrahim et al. (2013) involved the design and synthesis of a series of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-substitutedphenyl)acetamides to evaluate their anticonvulsant activity. The biological screening showed that certain compounds within this series exhibited significant anticonvulsant activities in experimental mice, highlighting the potential of these compounds in developing anticonvulsant drugs (Ibrahim et al., 2013).
Antibacterial and Antifungal Properties
Ahmed et al. (2018) synthesized a group of lipophilic acetamide derivatives, including structures analogous to this compound, to investigate their potential as antimicrobial agents. Their research found that several of these compounds demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacterial strains. Additionally, a subset of these compounds showed appreciable antifungal activity, comparable to standard drugs like ciprofloxacin and clotrimazole. This indicates the promise of these compounds in antimicrobial therapy (Ahmed et al., 2018).
Anticancer Activity and Molecular Docking
The same study by Ahmed et al. (2018) also assessed the anticancer effects of synthesized acetamide derivatives against various cancer lines. Notably, compounds were identified with significant inhibitory activity against epidermal growth factor receptor (EGFR) enzymatic activity, a critical target in cancer therapy. Molecular docking studies provided insights into the mechanisms and binding modes of these compounds, suggesting their potential as cytotoxic agents against cancer cells (Ahmed et al., 2018).
Environmental Implications and Biodegradation
Research on chloroacetamide herbicides and related compounds, including acetamide derivatives, has shown the importance of understanding their metabolism and potential environmental impacts. Studies by Coleman et al. (2000) on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes provide valuable information on the metabolic pathways involved, which can inform environmental risk assessments and the design of less harmful compounds (Coleman et al., 2000).
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-2-3-6-14-9-11-15(12-10-14)21-19(24)13-18-20(25)23-17-8-5-4-7-16(17)22-18/h4-5,7-12,18,22H,2-3,6,13H2,1H3,(H,21,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSRPUWUTOOIMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.